molecular formula C19H24ClF2N3O3 B12750490 Merafloxacin hydrochloride, (S)- CAS No. 99735-04-3

Merafloxacin hydrochloride, (S)-

Cat. No.: B12750490
CAS No.: 99735-04-3
M. Wt: 415.9 g/mol
InChI Key: MEXKYWHWNQQOON-MERQFXBCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Merafloxacin hydrochloride, (S)- can be synthesized through a series of chemical reactions involving the formation of the quinoline core, followed by the introduction of the fluoro and pyrrolidinyl groups. The synthetic route typically involves the following steps:

  • Formation of the quinoline core.
  • Introduction of the fluoro groups at specific positions.
  • Addition of the pyrrolidinyl group.
  • Conversion to the hydrochloride salt.

Industrial Production Methods

Industrial production of Merafloxacin hydrochloride, (S)- involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

  • Use of high-purity starting materials.
  • Controlled reaction conditions such as temperature, pressure, and pH.
  • Purification steps to remove impurities and by-products.
  • Conversion to the hydrochloride salt for stability and solubility.

Chemical Reactions Analysis

Types of Reactions

Merafloxacin hydrochloride, (S)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the compound.

    Substitution: The fluoro and pyrrolidinyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include modified derivatives of Merafloxacin hydrochloride, (S)- with different functional groups, which can have altered biological activities and properties.

Scientific Research Applications

Merafloxacin hydrochloride, (S)- has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Merafloxacin hydrochloride, (S)- is unique due to its specific inhibition of the pseudoknot formation in the SARS-CoV-2 genome, making it a potential candidate for COVID-19 treatment . Its ability to target both bacterial and viral pathogens sets it apart from other fluoroquinolones.

Properties

CAS No.

99735-04-3

Molecular Formula

C19H24ClF2N3O3

Molecular Weight

415.9 g/mol

IUPAC Name

1-ethyl-7-[(3S)-3-(ethylaminomethyl)pyrrolidin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C19H23F2N3O3.ClH/c1-3-22-8-11-5-6-24(9-11)17-14(20)7-12-16(15(17)21)23(4-2)10-13(18(12)25)19(26)27;/h7,10-11,22H,3-6,8-9H2,1-2H3,(H,26,27);1H/t11-;/m0./s1

InChI Key

MEXKYWHWNQQOON-MERQFXBCSA-N

Isomeric SMILES

CCNC[C@@H]1CCN(C1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)CC)F.Cl

Canonical SMILES

CCNCC1CCN(C1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)CC)F.Cl

Origin of Product

United States

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